3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C8H15NSO2·HCl. It is a derivative of thiazepane, a seven-membered heterocyclic compound containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thiazepane precursor in the presence of an oxidizing agent to form the 1,1-dioxide derivative. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1,4-thiazepane: Lacks the 1,1-dioxide functional group, resulting in different chemical properties.
1,4-Thiazepane 1,1-dioxide: Does not have the cyclopropyl substituent, affecting its reactivity and biological activity.
Uniqueness
3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride is unique due to the presence of both the cyclopropyl group and the 1,1-dioxide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H15NSO2·HCl
- IUPAC Name : 3-cyclopropyl-1,4-thiazepane 1,1-dioxide; hydrochloride
- Molecular Weight : Approximately 195.73 g/mol
The compound features a seven-membered thiazepane ring containing sulfur and nitrogen atoms, with a cyclopropyl substituent that enhances its conformational rigidity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to fit into active sites of these targets, modulating their activity. The compound may act through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways critical for cellular communication.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations.
Anticancer Properties
Preliminary investigations suggest that the compound may have anticancer potential. It has been evaluated in vitro against cancer cell lines, showing cytotoxic effects that warrant further exploration for potential therapeutic applications in oncology.
Neuroprotective Effects
There is emerging evidence indicating that the compound may exert neuroprotective effects by modulating neurotransmitter systems. This activity could be beneficial in the context of neurodegenerative diseases.
Case Studies and Research Findings
A selection of research findings highlights the biological significance of this compound:
Comparison with Related Compounds
This compound can be compared with other thiazepane derivatives to understand its unique properties better:
Compound | Structure | Biological Activity |
---|---|---|
3-Cyclopropyl-1,4-thiazepane | Lacks the 1,1-dioxide functional group | Limited antimicrobial activity |
Thiazepane 1,1-dioxide | No cyclopropyl substituent | Moderate anticancer effects |
The presence of both the cyclopropyl group and the 1,1-dioxide functionality in this compound enhances its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-cyclopropyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)5-1-4-9-8(6-12)7-2-3-7;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYZDDSOAOJBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CS(=O)(=O)C1)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.